4-Tert-butyl-2-cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4-Tert-butyl-2-cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a unique combination of functional groups. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry and pharmaceuticals. The presence of the trifluoromethyl group and the triazolo[4,3-b]pyridazine moiety adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 4-Tert-butyl-2-cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrimidine core, followed by the introduction of the cyclopropyl and tert-butyl groups. The triazolo[4,3-b]pyridazine moiety is then attached through a series of coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the tert-butyl group makes it susceptible to oxidation under certain conditions, leading to the formation of tert-butyl alcohol or tert-butyl peroxide.
Reduction: The triazolo[4,3-b]pyridazine moiety can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butyl-2-cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-b]pyridazine moiety is known to bind to certain protein targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to 4-Tert-butyl-2-cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine include other pyrimidine derivatives with different substituents. For example:
This compound: This compound has a similar structure but with different substituents on the pyrimidine ring.
This compound: Another similar compound with variations in the triazolo[4,3-b]pyridazine moiety. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25F3N8 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C21H25F3N8/c1-20(2,3)14-12-17(26-18(25-14)13-4-5-13)31-10-8-30(9-11-31)16-7-6-15-27-28-19(21(22,23)24)32(15)29-16/h6-7,12-13H,4-5,8-11H2,1-3H3 |
InChI Key |
KZQRCFINWCMIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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